1-(2-Methyl-1-oxo-2-propenyl)pyrrolidine
Description
1-(2-Methyl-1-oxo-2-propenyl)pyrrolidine is a substituted pyrrolidine derivative characterized by a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) functionalized with a 2-methyl-1-oxo-2-propenyl group. This structure combines the conformational rigidity of pyrrolidine with the reactivity of an α,β-unsaturated ketone moiety. The molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol.
While direct data on its applications are sparse in the provided evidence, structurally analogous pyrrolidine derivatives (e.g., piperine, substituted hydrazones) are noted for antimicrobial, anti-inflammatory, and anticancer activities .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-methyl-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-7(2)8(10)9-5-3-4-6-9/h1,3-6H2,2H3 |
InChI Key |
LVCMKNCJDCTPIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of 1-(2-methyl-1-oxo-2-propenyl)pyrrolidine with analogous compounds, focusing on structural features, molecular properties, and biological activities.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
Backbone Variation: The target compound features a pyrrolidine ring, whereas piperine and some analogs (e.g., 1-(2,4-dodecadienoyl)pyrrolidine) use piperidine or extended acyl chains. Pyrrolidine’s smaller ring size increases ring strain but enhances conformational flexibility compared to piperidine . Substituent Effects:
- Thiadiazole in MTPN adds hydrogen-bonding and π-stacking capabilities, critical for antimicrobial interactions .
Reactivity and Stability: The α,β-unsaturated ketone in the target compound is prone to nucleophilic attack, similar to (E,E)-1-(2,4-dodecadienoyl)pyrrolidine. However, the latter’s longer dienoyl chain may increase susceptibility to oxidation . Piperine’s benzodioxole group enhances stability under physiological conditions, contributing to its bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
